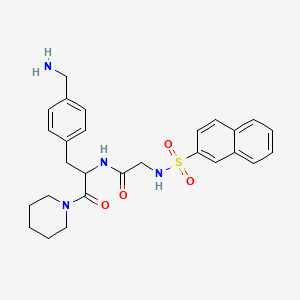
Nsgampp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nsgampp is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nsgampp involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can react to form this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to facilitate the desired chemical transformations. Catalysts may be used to increase the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The key steps include:
Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.
Optimized Conditions: Industrial processes are optimized for efficiency, cost-effectiveness, and safety. This may involve the use of automated systems to monitor and control reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nsgampp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as transition metal complexes, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms with varying degrees of saturation.
Scientific Research Applications
Nsgampp has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and interactions due to its ability to interact with biomolecules.
Medicine: this compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Nsgampp involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: this compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The binding of this compound to its targets can activate or inhibit signaling pathways, leading to changes in cellular function.
Properties
CAS No. |
108460-11-3 |
|---|---|
Molecular Formula |
C27H32N4O4S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[3-[4-(aminomethyl)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N4O4S/c28-18-21-10-8-20(9-11-21)16-25(27(33)31-14-4-1-5-15-31)30-26(32)19-29-36(34,35)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,29H,1,4-5,14-16,18-19,28H2,(H,30,32) |
InChI Key |
AQEIPFIAMJAELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















